molecular formula C8H5BrClF3 B12838387 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene

1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene

Katalognummer: B12838387
Molekulargewicht: 273.48 g/mol
InChI-Schlüssel: ITNDUQJYMQWYAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene is an organic compound with the molecular formula C8H5BrClF3 It is a derivative of benzene, where the benzene ring is substituted with a bromo group, a trifluoroethyl group, and a chloro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene typically involves the halogenation of benzene derivatives. One common method is the bromination of 4-chloro-1-(2,2,2-trifluoroethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration or sulfonation.

    Reduction: The bromo and chloro groups can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Reduction: Formation of dehalogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene depends on its specific application. In chemical reactions, it acts as a substrate for nucleophilic or electrophilic substitution. In biological systems, its mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Bromo-2,2,2-trifluoroethylbenzene
  • 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
  • 1-Bromo-3-(trifluoromethoxy)benzene

Uniqueness

1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene is unique due to the presence of both bromo and chloro substituents on the benzene ring, along with the trifluoroethyl group. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Eigenschaften

Molekularformel

C8H5BrClF3

Molekulargewicht

273.48 g/mol

IUPAC-Name

1-(1-bromo-2,2,2-trifluoroethyl)-4-chlorobenzene

InChI

InChI=1S/C8H5BrClF3/c9-7(8(11,12)13)5-1-3-6(10)4-2-5/h1-4,7H

InChI-Schlüssel

ITNDUQJYMQWYAI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(C(F)(F)F)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.